molecular formula C14H12Cl2O B11850629 1,2-Bis(2-chlorophenyl)ethan-1-ol CAS No. 53774-33-7

1,2-Bis(2-chlorophenyl)ethan-1-ol

Cat. No.: B11850629
CAS No.: 53774-33-7
M. Wt: 267.1 g/mol
InChI Key: UEVUBLHRXJGLBD-UHFFFAOYSA-N
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Description

1,2-Bis(2-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C14H12Cl2O It is characterized by the presence of two chlorophenyl groups attached to an ethan-1-ol backbone

Preparation Methods

The synthesis of 1,2-Bis(2-chlorophenyl)ethan-1-ol typically involves the reaction of 2-chlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Bis(2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further reduce the alcohol group to form hydrocarbons using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1,2-Bis(2-chlorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,2-Bis(2-chlorophenyl)ethan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

53774-33-7

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1,2-bis(2-chlorophenyl)ethanol

InChI

InChI=1S/C14H12Cl2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8,14,17H,9H2

InChI Key

UEVUBLHRXJGLBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C2=CC=CC=C2Cl)O)Cl

Origin of Product

United States

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